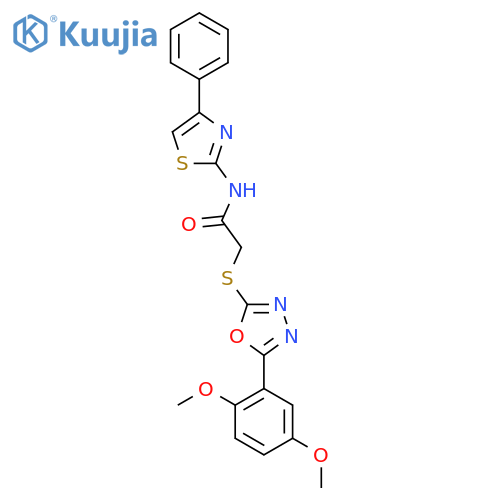Cas no 851129-72-1 (2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide)

851129-72-1 structure
商品名:2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 851129-72-1
- 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- 2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- F0594-0725
- AKOS024585800
- Acetamide, 2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-phenyl-2-thiazolyl)-
- 2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
-
- インチ: 1S/C21H18N4O4S2/c1-27-14-8-9-17(28-2)15(10-14)19-24-25-21(29-19)31-12-18(26)23-20-22-16(11-30-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26)
- InChIKey: YIBUUNQBPVRLIE-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2C=CC=CC=2)N=C1NC(CSC1=NN=C(C2C=C(C=CC=2OC)OC)O1)=O
計算された属性
- せいみつぶんしりょう: 454.07694742g/mol
- どういたいしつりょう: 454.07694742g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 153Ų
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.08±0.50(Predicted)
2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0594-0725-5mg |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0594-0725-20μmol |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0594-0725-10mg |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0594-0725-100mg |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0594-0725-3mg |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0594-0725-30mg |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0594-0725-40mg |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0594-0725-5μmol |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0594-0725-50mg |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0594-0725-4mg |
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
851129-72-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
851129-72-1 (2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide) 関連製品
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量